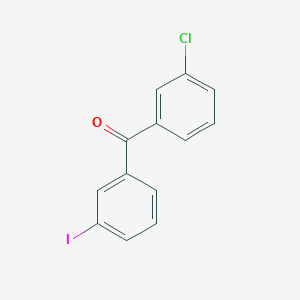
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone is a chemical compound with the CAS Number: 545354-16-3 . It has a molecular weight of 316.23 and a molecular formula of C15H19Cl2NO2 . The compound is a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19Cl2NO2/c1-10-5-3-4-8-18 (10)15 (19)11 (2)20-14-7-6-12 (16)9-13 (14)17/h6-7,9-11H,3-5,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 316.23 and a molecular formula of C15H19Cl2NO2 . The storage temperature is +4C .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone, as a derivative of dichlofop-methyl, shows potential in herbicidal applications. It is effective in controlling wild oat in wheat, functioning as a strong auxin antagonist. The compound inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, suggesting a mode of action that interferes with plant hormone signaling pathways. Additionally, its metabolite, dichlofop, exhibits a different mechanism, inhibiting root growth in susceptible plants like wild oat without affecting wheat. This dual mechanism of action contributes to its herbicidal effectiveness (Shimabukuro et al., 1978).
Local Anesthetic Properties
The compound demonstrates structural similarities with local anesthetic drugs like falicaine hydrochloride and dyclonine hydrochloride. These drugs have been characterized for their thermal properties, vibrational spectroscopy, and solid-state characteristics. Understanding the structural and physical characteristics of such compounds can inform the development of more effective and stable anesthetic formulations (Schmidt, 2005).
Synthetic Chemistry
In synthetic chemistry, the compound is relevant for creating various chemical structures. For example, reactions involving derivatives of cyclopropane with phenols, alcohols, or thiophenol can yield diverse products, including 1,1-bis(aryloxy)-2-methylenecyclopropanes. The reaction conditions and structure of the heteronucleophile significantly influence the products formed. This highlights the compound's role in facilitating diverse synthetic pathways (Jończyk & Kmiotek-Skarżyńska, 1992).
Pharmaceutical Research
In the field of pharmaceuticals, the compound's analogs have shown potential as hypolipidemic agents. They inhibit key enzymes in glycerolipid biosynthesis, reducing glycerolipid production and serum triglyceride levels. This suggests their potential use in treating conditions related to lipid metabolism disorders (Lamb et al., 1977).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-10-5-3-4-8-18(10)15(19)11(2)20-14-7-6-12(16)9-13(14)17/h6-7,9-11H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLJIJRQNDNTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



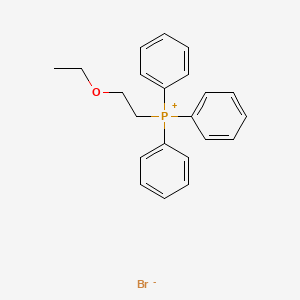
![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)
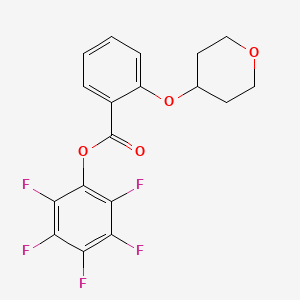

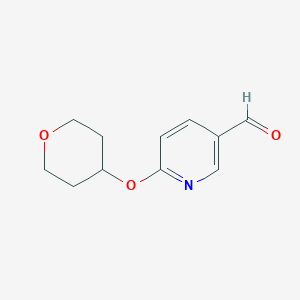

![N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1614131.png)

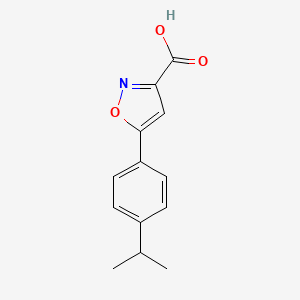
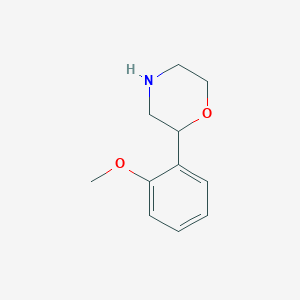


![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)
